molecular formula C9H17N3O2 B7918971 N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide

N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide

Cat. No.: B7918971
M. Wt: 199.25 g/mol
InChI Key: WIFCOVSCMHDIRQ-QMMMGPOBSA-N
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Description

N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide (CAS: 1353999-86-6) is a chiral acetamide derivative featuring a piperidin-3-yl core substituted with an amino-acetyl group at the S-configurated position. Its synthesis typically involves multi-step reactions, including amidation and chiral resolution processes .

Properties

IUPAC Name

N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-7(13)11-8-3-2-4-12(6-8)9(14)5-10/h8H,2-6,10H2,1H3,(H,11,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFCOVSCMHDIRQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an acetamide group and an aminoethyl side chain. Its molecular formula is C11H18N2O2C_{11}H_{18}N_2O_2, with a molecular weight of approximately 198.28 g/mol. The presence of both an amine and an acetamide group suggests that it may exhibit interesting chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound may bind to various receptors or enzymes, modulating their activity and leading to diverse physiological effects. The exact pathways and targets can vary depending on the context of use, but common interactions include:

  • Receptor Binding : The compound may engage with neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Modulation : It has been shown to affect the activity of certain enzymes involved in metabolic processes.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

  • The compound has demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies have indicated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

2. Antifungal Activity

  • This compound also exhibits antifungal activity, particularly against Candida albicans, with MIC values reported between 3.125 to 100 mg/mL . This suggests its potential application in treating fungal infections.

3. Analgesic Effects

  • Preliminary studies suggest that the compound may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system. Further research is needed to elucidate these effects fully.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
In Vitro Antimicrobial Study Demonstrated significant antibacterial activity against S. aureus and E. coli with MIC values as low as 0.0039 mg/mL .
Fungal Inhibition Assay Showed effective antifungal properties against C. albicans, indicating potential for clinical applications in antifungal therapies .
Pain Modulation Research Suggested potential analgesic effects, warranting further exploration into its mechanism of action related to pain pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(piperidin-3-yl)acetamide (S16)
  • Structure: Contains a dichloro-oxopyridazinyl substituent instead of the amino-acetyl group.
  • Molecular Weight: Not explicitly stated but estimated to be higher due to the dichloro-pyridazine moiety.
  • Synthesis : Derived from piperidin-3-yl-acetamide intermediates, with modifications at the acetamide side chain .
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (21)
  • Structure: Features an ethyl group at the piperidine nitrogen and a hydroxyimino substituent on the acetamide.
  • Synthesis : Prepared via two methods (A and B) with yields of 68% and 72%, respectively. Characterized by NMR and HRMS .
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide
  • Structure : The R-enantiomer of the target compound.
  • Synthesis : Similar synthetic route but requires chiral resolution to isolate the R-configuration.
  • Significance : Highlights the importance of stereochemistry in drug design, as enantiomers often exhibit divergent biological activities .

Functional Analogues

N-Substituted-2''-[(Phenylsulfonyl)(piperidin-1-yl)amino]acetamide Derivatives (7a-k)
  • Structure : Piperidin-1-yl linked via a sulfonamide bridge to phenyl groups.
  • Activity: Evaluated for acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) inhibition. Some derivatives showed promising activity, though none matched the target compound’s structural motif .
  • Synthesis: Involves benzenesulfonyl chloride coupling and electrophilic substitution, differing from the target’s amino-acetylation pathway .

Tabulated Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Notable Activity/Use Reference
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide 227.31 (S)-2-Amino-acetyl N/A Under investigation
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(piperidin-3-yl)acetamide ~350 (estimated) Dichloro-oxopyridazinyl N/A PRMT5 inhibition (preclinical)
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide 213.29 (calculated) Ethyl, hydroxyimino 68–72 Not reported
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide 227.31 (R)-2-Amino-acetyl N/A Stereochemical comparator

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